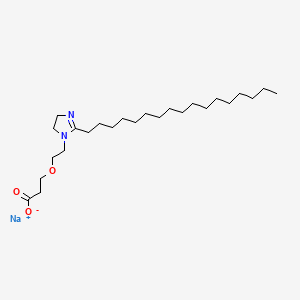![molecular formula C20H28N2 B12680824 4-[(4-Amino-M-tolyl)methyl]-2,6-diisopropylaniline CAS No. 93859-43-9](/img/structure/B12680824.png)
4-[(4-Amino-M-tolyl)methyl]-2,6-diisopropylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-Amino-M-tolyl)methyl]-2,6-diisopropylaniline is an organic compound with the molecular formula C20H28N2. This compound is characterized by the presence of an aniline group substituted with amino and methyl groups, along with two isopropyl groups. It is a derivative of aniline and is used in various chemical reactions and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Amino-M-tolyl)methyl]-2,6-diisopropylaniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-amino-m-toluidine and 2,6-diisopropylaniline.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction. Common solvents include ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) may be used.
Reaction Steps: The reaction involves the coupling of 4-amino-m-toluidine with 2,6-diisopropylaniline through a series of steps, including amination and methylation reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency.
化学反応の分析
Types of Reactions
4-[(4-Amino-M-tolyl)methyl]-2,6-diisopropylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions, where the amino or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents like chlorine (Cl2) or bromine (Br2).
Major Products Formed
The major products formed from these reactions include various substituted aniline derivatives, quinones, and amines, depending on the specific reaction conditions and reagents used.
科学的研究の応用
4-[(4-Amino-M-tolyl)methyl]-2,6-diisopropylaniline has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-[(4-Amino-M-tolyl)methyl]-2,6-diisopropylaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
4,4’-Methylene(2,6-diisopropylaniline)(2-methylaniline): This compound shares structural similarities with 4-[(4-Amino-M-tolyl)methyl]-2,6-diisopropylaniline and is used in similar applications.
4,4’,4’'-Tris[phenyl(m-tolyl)amino]triphenylamine: Another similar compound with applications in organic electronics and materials science.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields, including chemistry, biology, and industry.
特性
CAS番号 |
93859-43-9 |
|---|---|
分子式 |
C20H28N2 |
分子量 |
296.4 g/mol |
IUPAC名 |
4-[(4-amino-3-methylphenyl)methyl]-2,6-di(propan-2-yl)aniline |
InChI |
InChI=1S/C20H28N2/c1-12(2)17-10-16(11-18(13(3)4)20(17)22)9-15-6-7-19(21)14(5)8-15/h6-8,10-13H,9,21-22H2,1-5H3 |
InChIキー |
DTXLOWXPXZWHMR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)CC2=CC(=C(C(=C2)C(C)C)N)C(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Chloromethyl)-2-methyl-1,5-diphenyl-imidazo[4,5-b]phenazine](/img/structure/B12680746.png)
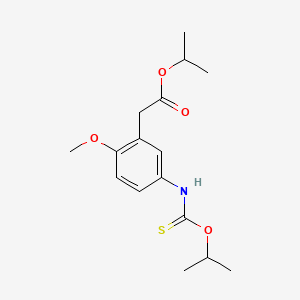

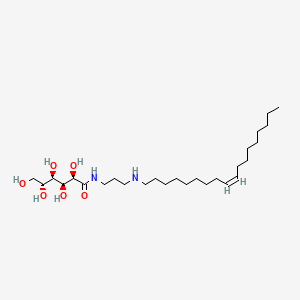
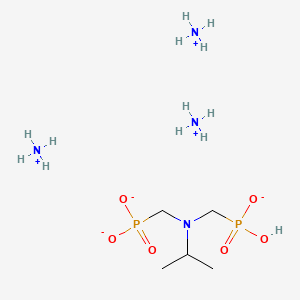

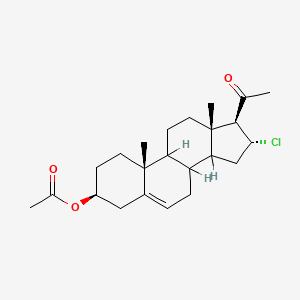
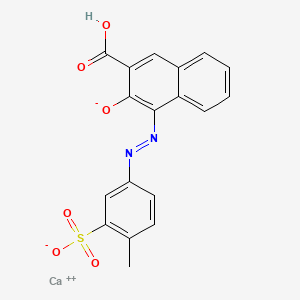


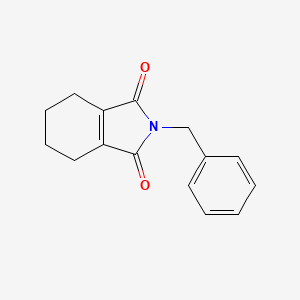
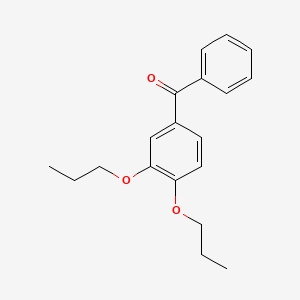
![3-[2-Hydroxy-3-(4-nonylphenoxy)propoxy]propane-1,2-diol](/img/structure/B12680818.png)
